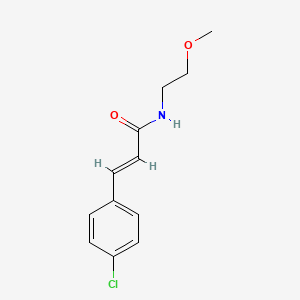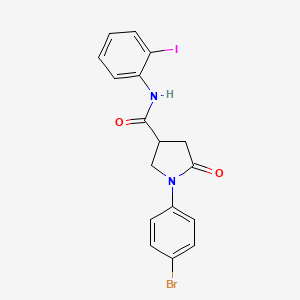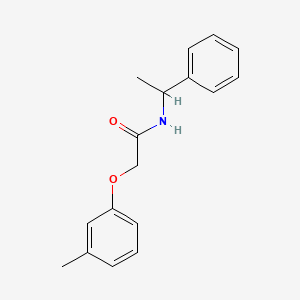![molecular formula C24H31NO6 B5148689 isobutyl 4-[(3,4,5-triethoxybenzoyl)amino]benzoate](/img/structure/B5148689.png)
isobutyl 4-[(3,4,5-triethoxybenzoyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isobutyl 4-[(3,4,5-triethoxybenzoyl)amino]benzoate, also known as TEB, is a compound that has gained attention in scientific research due to its potential applications in various fields. TEB is a derivative of benzoylphenylurea, a class of insecticides that disrupts the growth and development of insects. However, TEB has been found to have other properties beyond its insecticidal activity. In
科学的研究の応用
Isobutyl 4-[(3,4,5-triethoxybenzoyl)amino]benzoate has been studied for its potential applications in various fields, including agriculture, medicine, and materials science. In agriculture, this compound has been found to have insecticidal activity against a wide range of pests, including the cotton bollworm, diamondback moth, and tobacco budworm. This compound has also been explored as a potential anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, this compound has been investigated for its potential use in the development of liquid crystal materials.
作用機序
The mechanism of action of isobutyl 4-[(3,4,5-triethoxybenzoyl)amino]benzoate is not fully understood, but it is believed to involve the disruption of cell division and growth. This compound has been found to inhibit the activity of tubulin, a protein involved in the formation of microtubules, which are essential for cell division. By inhibiting tubulin, this compound may disrupt the normal growth and development of cells, leading to the insecticidal and anticancer effects observed in studies.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In insects, this compound has been shown to disrupt the normal development of larvae, leading to mortality or deformities in adult insects. In cancer cells, this compound has been found to induce cell cycle arrest and apoptosis, leading to a decrease in cell proliferation. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects in vitro.
実験室実験の利点と制限
One advantage of using isobutyl 4-[(3,4,5-triethoxybenzoyl)amino]benzoate in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, this compound has a relatively low toxicity compared to other insecticides, making it safer to handle in a lab setting. However, this compound may have limited applications in some fields due to its specific mechanism of action and target organisms. Additionally, the synthesis of this compound may be challenging and time-consuming, limiting its availability for some research projects.
将来の方向性
There are several future directions for research involving isobutyl 4-[(3,4,5-triethoxybenzoyl)amino]benzoate. In agriculture, this compound could be further studied for its potential as a sustainable and environmentally friendly insecticide. In medicine, this compound could be explored as a potential treatment for cancer or other diseases involving abnormal cell growth. Additionally, this compound could be further investigated for its potential use in materials science, particularly in the development of liquid crystal materials. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
合成法
The synthesis of isobutyl 4-[(3,4,5-triethoxybenzoyl)amino]benzoate involves the reaction of 3,4,5-triethoxybenzoic acid with isobutylamine and benzoyl chloride. The resulting compound is then purified through recrystallization. This method has been reported to yield this compound with a purity of over 95%.
特性
IUPAC Name |
2-methylpropyl 4-[(3,4,5-triethoxybenzoyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO6/c1-6-28-20-13-18(14-21(29-7-2)22(20)30-8-3)23(26)25-19-11-9-17(10-12-19)24(27)31-15-16(4)5/h9-14,16H,6-8,15H2,1-5H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGYYSGTOMVSFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)C(=O)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5148632.png)
![2-[(2-cyanophenyl)thio]-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B5148638.png)
![N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~-phenylglycinamide](/img/structure/B5148646.png)
![3-bromo-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5148653.png)

![ethyl (5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5148675.png)
![5-(4-bromophenyl)-1-methyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5148682.png)


![N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5148693.png)


